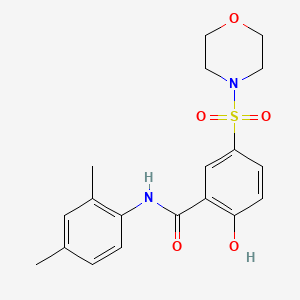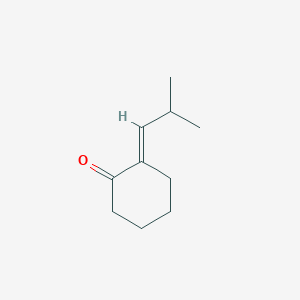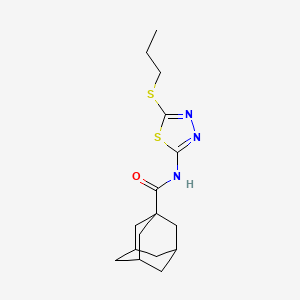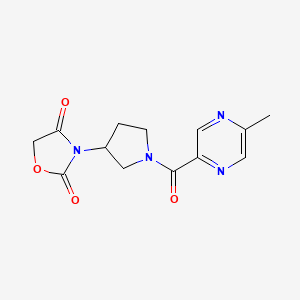
N-(2,4-dimethylphenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring attached to a carboxamide group . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of benzamides consists of a benzene ring attached to a carboxamide group . The exact structure would depend on the specific substituents attached to the benzene ring and the carboxamide group.Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including condensation with carboxylic acids and amines . The exact reactions would depend on the specific substituents attached to the benzene ring and the carboxamide group.Physical And Chemical Properties Analysis
The physical and chemical properties of benzamides would depend on their specific structure. For example, benzamides are generally solid at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
N-(2,4-dimethylphenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide belongs to a class of compounds known for diverse chemical reactions and derivatives. Studies have focused on synthesizing various derivatives, exploring their chemical properties and potential applications. For instance, Catsoulacos and Camoutsis (1980) prepared a series of substituted amides, exploring their chemical reactions and potential applications in various fields, although their specific compounds did not exhibit antitumor activity in certain tumor lines (Catsoulacos & Camoutsis, 1980).
Biological Evaluation and Molecular Docking
In the realm of biochemistry and pharmacology, these compounds have been subject to biological evaluation and molecular docking studies. Fahim and Shalaby (2019) synthesized novel benzenesulfonamide derivatives, including a detailed evaluation of their in vitro antitumor activity and potential interactions with various biological targets. This shows the compound's relevance in drug discovery and cancer research (Fahim & Shalaby, 2019).
Antifungal Activity
N-(Morpholinothiocarbonyl) benzamide derivatives have been explored for their antifungal properties. Weiqun et al. (2005) synthesized and characterized such compounds, specifically studying their antifungal activity against pathogens responsible for plant diseases. This suggests potential agricultural applications of these derivatives (Weiqun, Wen, Liqun, & Xianchen, 2005).
Selective CB(2) Agonists
Another significant area of research is the development of selective CB(2) agonists. Sellitto et al. (2010) focused on optimizing sulfamoyl benzamide derivatives to improve metabolic stability while retaining potency for the CB(2) receptor, demonstrating the compound's relevance in pain management and possibly other neurological disorders (Sellitto et al., 2010).
Herbicidal Properties
The herbicidal properties of similar benzamides have been investigated, suggesting potential agricultural applications. Viste, Cirovetti, and Horrom (1970) found that certain benzamides are effective against annual and perennial grasses, providing a basis for further research into environmentally friendly herbicides (Viste, Cirovetti, & Horrom, 1970).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-hydroxy-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13-3-5-17(14(2)11-13)20-19(23)16-12-15(4-6-18(16)22)27(24,25)21-7-9-26-10-8-21/h3-6,11-12,22H,7-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSMSQZDUKCMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2703886.png)


![6-phenyl-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2703891.png)
![(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2703893.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-1-carboxylate](/img/structure/B2703898.png)
![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2703900.png)
![N-(1-cyanocyclohexyl)-2-[[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B2703901.png)
![1-(4-methoxyphenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2703902.png)

![2-[(adamantan-1-yl)formamido]-N-(cyanomethyl)-N-cyclopropylacetamide](/img/structure/B2703904.png)
![4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B2703905.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2703906.png)